molecular formula C13H12BrN3O3S2 B2561797 Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-81-6

Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2561797
CAS No.: 392317-81-6
M. Wt: 402.28
InChI Key: WVDCUNSCCHNORR-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-bromobenzamido group and at position 2 with an ethyl thioacetate moiety. The bromine atom on the benzamido group enhances lipophilicity and may influence bioactivity, while the thioacetate side chain contributes to metabolic stability and solubility .

Properties

IUPAC Name

ethyl 2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDCUNSCCHNORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate generally involves multi-step organic synthesis:

  • Formation of 1,3,4-thiadiazole: : Initiated with the cyclization of suitable precursors under controlled conditions.

  • Bromobenzamide Substitution: : Incorporation of the bromobenzamide group via an amide coupling reaction.

  • Thioacetate Ester Formation: : Conjugation of the thiadiazole ring with an ethyl acetate moiety, usually employing thioesterification reactions. Conditions: These reactions typically require the presence of catalysts, appropriate solvents (e.g., dichloromethane or chloroform), and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, production might involve scalable methods such as:

  • Continuous flow synthesis for the efficient handling of intermediates and the final product.

  • Utilization of automated systems for precise control of reaction parameters and optimization of yield.

Chemical Reactions Analysis

Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is reactive due to the presence of multiple functional groups:

  • Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Can be reduced, especially at the thiadiazole ring, to yield thiadiazoline derivatives.

  • Substitution: : The bromobenzamide part can participate in nucleophilic substitution reactions, exchanging the bromine atom with various nucleophiles.

  • Hydrolysis: : The ethyl acetate moiety is susceptible to hydrolysis, resulting in the formation of the corresponding carboxylic acid.

Common reagents include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and strong acids/bases for hydrolysis. Major products depend on the specific reagents and conditions used.

Scientific Research Applications

This compound finds extensive applications in:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

  • Biology: : Exploring its potential as an antimicrobial or anticancer agent due to its unique structural features.

  • Medicine: : Potential use in drug development, particularly as a lead compound for designing drugs targeting specific biological pathways.

  • Industry: : As a potential catalyst or functional material in various chemical processes.

Mechanism of Action

Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects through interactions with molecular targets, including:

  • Molecular Targets: : Enzymes, receptors, or DNA, depending on the application.

  • Pathways: : Modulating specific biochemical pathways involved in cell proliferation, microbial growth, or chemical catalysis.

Comparison with Similar Compounds

Structural Analogs with Varying Benzamido Substituents

The benzamido group’s substituent significantly impacts biological activity. Key analogs include:

Compound Name Substituent on Benzamido Biological Activity (Cell Lines) Melting Point (°C) Yield (%) Reference
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-methoxy Moderate cytotoxicity (A549, HEPG2, MCF7) N/A N/A
Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate derivatives 3-chloro Antifungal (Candida spp.) 178–180 78.5
Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate 4-methyl-3-(piperidin-1-ylsulfonyl) N/A (predicted enhanced solubility) N/A N/A
  • 3-Bromo vs. 4-Methoxy (Compound 44) : The 3-bromo substituent likely increases cytotoxicity compared to the 4-methoxy group due to higher electron-withdrawing effects and improved membrane permeability .
  • 3-Bromo vs.

Analogs with Modified Thioacetate Side Chains

Variations in the thioacetate moiety influence physicochemical properties and bioactivity:

Compound Name Thio Substituent Melting Point (°C) Yield (%) Activity Reference
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5f) Methylthio 158–160 79 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio 135–136 85 Antifungal (Candida spp.)
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Ethyl thioacetate N/A N/A Predicted broad-spectrum activity N/A
  • Ethyl Thioacetate vs. Benzylthio (5m) : The ethyl group offers better metabolic stability than benzylthio, which may degrade rapidly in vivo. Benzylthio derivatives, however, show higher antifungal activity due to increased lipophilicity .

Hybrid Derivatives with Additional Moieties

Some analogs incorporate fused rings or carbohydrate units:

  • Imidazo[2,1-b][1,3,4]thiadiazoles : Bromine substitution at position 2 (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) enables facile functionalization with amines, suggesting tunable activity .

Key Research Findings

  • Cytotoxicity : The 3-bromobenzamido group is critical for anticancer activity. Analogs with electron-deficient aromatic substituents (e.g., bromo, chloro) outperform methoxy or methyl derivatives .
  • Antifungal Activity : Thiadiazoles with bulky thioacetate groups (e.g., benzylthio) exhibit stronger ergosterol biosynthesis inhibition, though ethyl thioacetate derivatives may balance potency and pharmacokinetics .
  • Synthetic Yields : Derivatives with benzylthio substituents (e.g., 5h, 88% yield) are more efficiently synthesized than ethylthio analogs, possibly due to stabilized intermediates .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

The synthesis typically involves sequential alkylation and amidation steps. A common method includes:

  • Step 1 : Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base (e.g., KOH) to form the intermediate ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate. Yield and purity are influenced by solvent choice (e.g., ethanol or THF) and reaction time .
  • Step 2 : Coupling the intermediate with 3-bromobenzoyl chloride under reflux conditions. Triethylamine is often used to scavenge HCl, improving reaction efficiency. Purification via recrystallization (e.g., using acetic acid or ethanol) ensures high purity .
  • Key parameters : Monitor reaction progress via TLC, and confirm structure using 1^1H NMR and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound?

Critical characterization methods include:

  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) for proton environments (e.g., -NH2_2 at δ 7.36 ppm, ethyl ester protons at δ 4.74–1.19 ppm) . MS (EI) for molecular ion peaks (e.g., m/z 220 for intermediates) .
  • Elemental analysis : Verify C, H, N, S content (e.g., calculated vs. observed values for C6_6H9_9N3_3O2_2S2_2: C 32.86% vs. 33.04%) .
  • Chromatography : TLC or HPLC to assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for evaluating its cytotoxic activity?

  • MTT assay : Standard for cytotoxicity screening against cancer cell lines (e.g., SKOV-3, MCF7). Prepare serial dilutions (1–100 μM) and incubate for 48–72 hours. Calculate IC50_{50} values using nonlinear regression .
  • Apoptosis assays : Use acridine orange/ethidium bromide staining to differentiate apoptotic vs. necrotic cells. Fluorescence microscopy quantifies early/late apoptosis .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

  • Substituent effects : Replacement of the 3-bromobenzamido group with 4-methoxybenzamido (as in analog 5f ) enhances SKOV-3 cytotoxicity (IC50_{50} = 19.5 μM vs. inactive analogs) . Conversely, methyl-to-ethyl substitutions at the triazole ring reduce actoprotective activity (e.g., from 8.27% to negligible) .
  • Thiadiazole core : The 1,3,4-thiadiazole ring is critical for π-stacking interactions with biological targets. Modifications to the thioacetate side chain (e.g., ester-to-acid conversion) alter solubility and membrane permeability .

Q. What strategies improve blood-brain barrier (BBB) penetration for neuroactive analogs?

  • Computational guidance : Use free energy perturbation (FEP) simulations to predict binding affinity changes during structural optimization. Pair with BBB permeability models (e.g., PAMPA-BBB) to prioritize analogs with logBB > −1.0 .
  • Lipidization : Introduce cyclohexylmethyl or other lipophilic groups to enhance passive diffusion. Balance hydrophobicity to avoid excessive plasma protein binding .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Assay variability : Standardize cell lines (e.g., SKOV-3 vs. HEPG2), passage numbers, and serum conditions. Replicate experiments with internal controls (e.g., doxorubicin) .
  • Structural impurities : Re-characterize synthesized batches via 1^1H NMR and HPLC to rule out degradants or byproducts (e.g., sulfone formation during oxidation) .

Q. What methodologies optimize reaction yields for scale-up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to 3–4 minutes) and improves yield (e.g., 95% for intermediates) .
  • Solvent selection : Use ethyl acetate for phase separation during workup, minimizing polar degradates. Recrystallize from ethanol or acetic acid for high-purity products .

Q. How can researchers explore structure-activity relationships (SAR) systematically?

  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., halogens, methoxy groups) and test in parallel assays. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., NMDA receptors) to identify key binding motifs .

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